molecular formula C10H10O2 B123602 (1S,2R)-1,2-dihydronaphthalene-1,2-diol CAS No. 31966-70-8

(1S,2R)-1,2-dihydronaphthalene-1,2-diol

Cat. No.: B123602
CAS No.: 31966-70-8
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-ZJUUUORDSA-N
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Description

(1S,2R)-1,2-dihydronaphthalene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. It is a diol derivative of dihydronaphthalene, characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms in a specific stereochemical configuration. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1,2-dihydronaphthalene-1,2-diol typically involves the dihydroxylation of naphthalene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale dihydroxylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Sharpless dihydroxylation makes it suitable for industrial applications, ensuring high yield and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1,2-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form diketones or quinones.

    Reduction: The compound can be reduced to form the corresponding dihydronaphthalene.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of dihydronaphthalene.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(1S,2R)-1,2-dihydronaphthalene-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature.

Mechanism of Action

The mechanism of action of (1S,2R)-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1,2-dihydronaphthalene-1,2-diol: The enantiomer of (1S,2R)-1,2-dihydronaphthalene-1,2-diol with opposite stereochemistry.

    1,2-dihydronaphthalene: The parent compound without hydroxyl groups.

    1,2-naphthoquinone: An oxidized derivative with ketone groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1S,2R)-1,2-dihydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHWUSUBHNZCG-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021804
Record name cis-1,2-Dihydroxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31966-70-8
Record name rel-(1R,2S)-1,2-Dihydro-1,2-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31966-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Naphthalenediol, 1,2-dihydro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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